

Application Note: Spectrophotometric Determination of (R)-(+)-Bupivacaine Hydrochloride in Pharmaceutical Preparations

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Compound of Interest

Compound Name: (R)-(+)-Bupivacaine hydrochloride

Cat. No.: B138059

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Abstract

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of **(R)-(+)-Bupivacaine hydrochloride** in pharmaceutical preparations. The method is based on the measurement of the absorbance of Bupivacaine hydrochloride in an acidic medium at its wavelength of maximum absorption (λ_{max}). This document provides a comprehensive protocol, including instrument parameters, preparation of standard and sample solutions, and method validation parameters as per established guidelines. The presented method is suitable for routine quality control analysis of **(R)-(+)-Bupivacaine hydrochloride** in bulk drug and dosage forms.

Introduction

(R)-(+)-Bupivacaine hydrochloride is a potent, long-acting local anesthetic of the amide type. It is the S-enantiomer of Bupivacaine and is known to have a better safety profile, particularly concerning cardiotoxicity, compared to the racemic mixture. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and safety of pharmaceutical formulations containing this active pharmaceutical ingredient (API). While various analytical techniques such as high-performance liquid chromatography (HPLC) are available, UV-Vis spectrophotometry offers a simpler, more accessible, and economical alternative for routine analysis.^{[1][2]} This application note describes a validated UV-Vis spectrophotometric method for the quantification of **(R)-(+)-Bupivacaine hydrochloride**.

Principle

The method is based on the principle that **(R)-(+)-Bupivacaine hydrochloride** exhibits a distinct absorption spectrum in the ultraviolet (UV) region in an acidic medium. The quantitative determination is achieved by measuring the absorbance of the drug solution at its wavelength of maximum absorption (λ_{max}) and correlating it with the concentration using the Beer-Lambert law. In 0.2 N sulfuric acid, Bupivacaine hydrochloride shows a maximum absorbance at approximately 262 nm.[3]

Materials and Methods

Instrumentation

- A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells was used for all absorbance measurements.
- Analytical balance
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes

Reagents and Chemicals

- **(R)-(+)-Bupivacaine hydrochloride** reference standard
- Pharmaceutical formulation containing **(R)-(+)-Bupivacaine hydrochloride**
- Sulfuric acid (0.2 N)
- Distilled water

Preparation of Solutions

3.3.1. Preparation of 0.2 N Sulfuric Acid (Diluent) Carefully add 5.56 mL of concentrated sulfuric acid to approximately 500 mL of distilled water in a 1000 mL volumetric flask. Allow the solution to cool to room temperature and then dilute to the mark with distilled water.

3.3.2. Preparation of Standard Stock Solution (100 µg/mL) Accurately weigh 10 mg of **(R)-(+)-Bupivacaine hydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with 0.2 N sulfuric acid.

3.3.3. Preparation of Working Standard Solutions From the standard stock solution, prepare a series of working standard solutions by pipetting appropriate aliquots into 10 mL volumetric flasks and diluting to the mark with 0.2 N sulfuric acid to obtain concentrations in the range of 5-30 µg/mL.

3.3.4. Preparation of Sample Solution The content of the pharmaceutical formulation (e.g., injection) equivalent to 10 mg of **(R)-(+)-Bupivacaine hydrochloride** is transferred to a 100 mL volumetric flask. The volume is made up to the mark with 0.2 N sulfuric acid to get a concentration of 100 µg/mL. The solution is then further diluted with 0.2 N sulfuric acid to obtain a final concentration within the linearity range of the method.

Experimental Protocol

Determination of Wavelength of Maximum Absorbance (λ_{max})

A working standard solution of **(R)-(+)-Bupivacaine hydrochloride** (e.g., 20 µg/mL) is scanned in the UV region from 400 nm to 200 nm against 0.2 N sulfuric acid as a blank. The wavelength of maximum absorbance is determined. The λ_{max} for Bupivacaine hydrochloride in 0.2 N sulfuric acid is found to be 262 nm.^{[1][3]}

Calibration Curve

The absorbance of each working standard solution is measured at 262 nm against the 0.2 N sulfuric acid blank. A calibration curve is constructed by plotting the absorbance versus the corresponding concentration. The linearity of the method is assessed by the correlation coefficient of the calibration curve.

Analysis of the Pharmaceutical Formulation

The absorbance of the prepared sample solution is measured at 262 nm against the 0.2 N sulfuric acid blank. The concentration of **(R)-(+)-Bupivacaine hydrochloride** in the sample is determined from the calibration curve.

Data Presentation

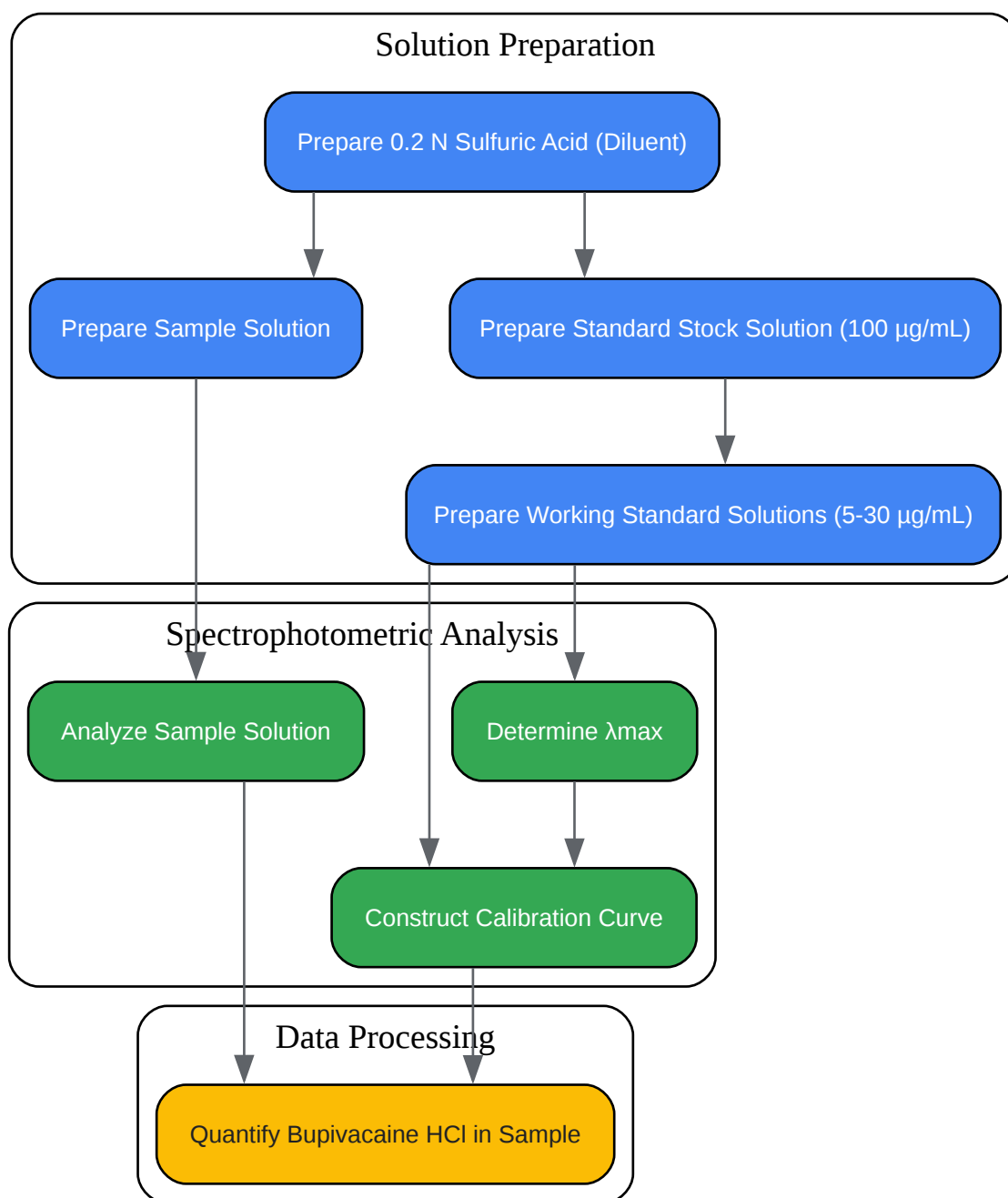
Calibration Data for (R)-(+)-Bupivacaine Hydrochloride

Concentration (µg/mL)	Absorbance (at 262 nm)
5	0.145
10	0.291
15	0.436
20	0.582
25	0.728
30	0.873

Method Validation Parameters

Parameter	Result
Wavelength of Maximum Absorbance (λ_{max})	262 nm
Linearity Range	5-30 µg/mL
Regression Equation	$y = 0.029x + 0.001$
Correlation Coefficient (r^2)	0.999
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantitation (LOQ)	1.5 µg/mL
Precision (%RSD, n=6)	< 2%
Accuracy (% Recovery)	98.0% - 102.0%

Visualizations



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Caption: Experimental workflow for the spectrophotometric determination of (R)-(+)-Bupivacaine HCl.

Conclusion

The described UV-Vis spectrophotometric method is simple, accurate, precise, and sensitive for the routine determination of **(R)-(+)-Bupivacaine hydrochloride** in pharmaceutical preparations. The method was validated according to established guidelines and demonstrated good linearity, precision, and accuracy over the tested concentration range. This method can be effectively used in quality control laboratories for the analysis of **(R)-(+)-Bupivacaine hydrochloride** without the need for more complex and expensive instrumentation.

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References

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